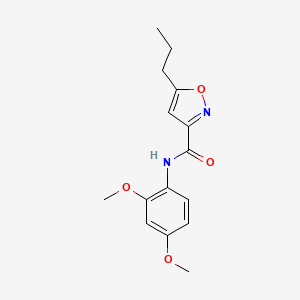

![molecular formula C14H13N3O3 B4832022 6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4832022.png)

6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Übersicht

Beschreibung

The compound “6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione” is a complex organic molecule that contains a pyrazolo[3,4-b]pyridine core. This core is a bicyclic structure containing a pyrazole ring fused with a pyridine ring . The molecule also contains a methoxymethyl group attached to the 6-position and a phenyl group attached to the 2-position of the pyrazolo[3,4-b]pyridine core .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multistep processes involving Friedlander condensation . This involves the reaction of aminopyrazoles with α-oxoketene dithioacetals . The resulting products can then undergo further reactions such as Suzuki cross-couplings .Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the conjugated system of double bonds in the pyrazolo[3,4-b]pyridine core . The presence of the methoxymethyl and phenyl groups would introduce some steric hindrance and could influence the overall conformation of the molecule .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the methoxymethyl group could undergo reactions typical of ethers, such as cleavage under acidic conditions . The phenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of the conjugated system could result in interesting photophysical properties . The compound is likely to be soluble in common organic solvents due to the presence of the methoxymethyl and phenyl groups .Wissenschaftliche Forschungsanwendungen

Antituberculotic Activity

Pyrazolo[3,4-b]pyridine derivatives have shown promise as antituberculotic agents. Researchers synthesized a combinatorial library of these compounds and evaluated their activity against Mycobacterium tuberculosis (Mtb) using in vitro assays. Notably, the pyrazolo[3,4-b]pyridine with specific substitutions (N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, C(6)SMe) exhibited significant antituberculotic effects .

Photophysical Properties and N-Heterocycles

A novel synthon derived from pyrazolo[3,4-b]pyridine, namely 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde , has been synthesized. This synthon was used to create tricyclic, tetracyclic, and pentacyclic N-heterocycles. These compounds exhibit interesting photophysical properties and may find applications in materials science and optoelectronics .

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

Researchers have developed a straightforward route for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. By reacting 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline under mild conditions, they obtained these valuable heterocyclic structures. These scaffolds hold potential for drug discovery and medicinal chemistry .

Exploring Structure-Activity Relationships (SAR)

The versatile pyrazolo[3,4-b]pyridine scaffold allows modifications at five positions (N(1), C(3), C(4), C(5), and C(6)). Researchers can systematically vary substituents to study SAR and design novel derivatives with specific biological activities. This approach has implications in drug development and optimization .

Medicinal Privilege and Diverse Biological Properties

Pyrazolo[3,4-b]pyridine and its derivatives are considered medicinally privileged due to their diverse biological properties. These compounds have demonstrated broad-spectrum activity, making them attractive candidates for further exploration in drug design .

Isosteric Relationship with Naphthalene

Structurally, pyrazolo[3,4-b]pyridine resembles naphthalene but with distinct polarized features. The electron-rich pyrazole portion and electron-deficient pyridine portion offer opportunities for functional group modifications. Researchers can leverage this isosteric relationship to create novel molecules with tailored properties .

Zukünftige Richtungen

Future research could focus on exploring the potential biological activities of this compound, given the known activities of similar pyrazolo[3,4-b]pyridine derivatives . Additionally, further studies could aim to optimize the synthesis process and investigate the photophysical properties of this compound .

Wirkmechanismus

Target of Action

The primary targets of 6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways .

Biochemical Pathways

The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are associated with the proliferation, differentiation, and survival of cells . The continuous activation of the intracellular kinase domain of TRK proteins can lead to cancers, including colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and head and neck squamous cell carcinoma .

Pharmacokinetics

The compound has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.

Result of Action

The compound’s action results in the inhibition of TRKA, leading to the suppression of the proliferation of certain cell lines . For instance, it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Eigenschaften

IUPAC Name |

6-(methoxymethyl)-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-20-8-9-7-11(18)12-13(15-9)16-17(14(12)19)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHOTZFEIPEMDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)C2=C(N1)NN(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

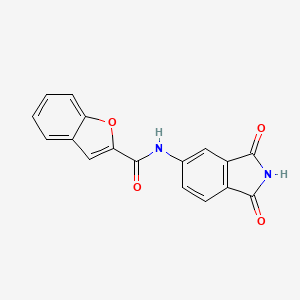

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4831947.png)

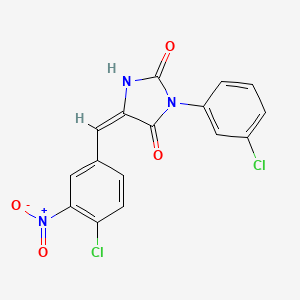

![N-[2-(cinnamoylamino)-4-methylphenyl]-2-furamide](/img/structure/B4831977.png)

![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine](/img/structure/B4831980.png)

![dimethyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4831994.png)

![3-ethyl-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4832007.png)

![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4832014.png)

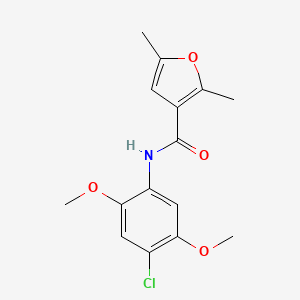

![N-(2-furylmethyl)-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4832025.png)

![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4832029.png)

![1-[2-(4-chloro-3-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4832036.png)

![methyl ({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4832049.png)